molecular formula C17H15N3O6S2 B2426901 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886921-42-2

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2426901
CAS RN: 886921-42-2
M. Wt: 421.44
InChI Key: QVEZEMLOAKNZCQ-UHFFFAOYSA-N
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Description

Compounds with the benzo[d]thiazol-2-yl group are often used in organic synthesis . They can be key materials for making other complex molecules .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including diazotization, deboronation, and homologation . The exact method would depend on the specific compound and the starting materials.


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques, including spectroscopic methods and computational chemistry . The reactions would depend on the specific functional groups in the compound.

Scientific Research Applications

Luminescent Materials

MMT derivatives, such as 2-(benzo[d]thiazol-2-yl)phenol , serve as promising luminescent materials . These compounds exhibit good thermal and electrochemical stability. Further research could explore their applications in lighting, displays, or sensors.

Pesticidal Properties

Novel derivatives of MMT have been synthesized and evaluated for pesticidal activity. Some compounds show favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth . Investigating their mode of action and safety profiles could lead to effective pest control strategies.

properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-3-28(24,25)14-7-5-4-6-11(14)16(21)19-17-18-15-12(26-2)8-10(20(22)23)9-13(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZEMLOAKNZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

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